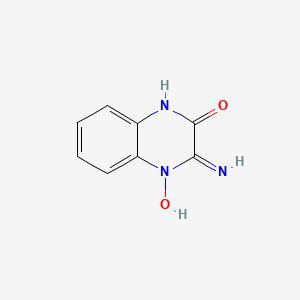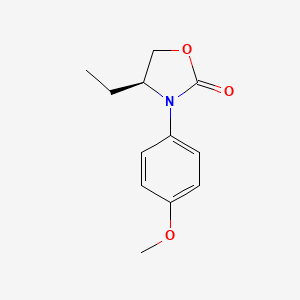
(S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one typically involves the following steps:
Asymmetric Aldol Reaction: This step involves the formation of a chiral intermediate through an aldol reaction, which is then subjected to further transformations.
Curtius Rearrangement: The intermediate undergoes a Curtius rearrangement to form the oxazolidinone ring.
Industrial Production Methods: Industrial production methods for oxazolidinones often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral auxiliaries and catalysts is common to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions: (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
(S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial properties, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, leading to bacterial cell death .
Comparison with Similar Compounds
Linezolid: Another oxazolidinone derivative with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Comparison: (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is unique due to its specific chiral structure, which can influence its biological activity and selectivity.
Properties
CAS No. |
572923-07-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(4S)-4-ethyl-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-3-9-8-16-12(14)13(9)10-4-6-11(15-2)7-5-10/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZGBFJCBZLMXRKA-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


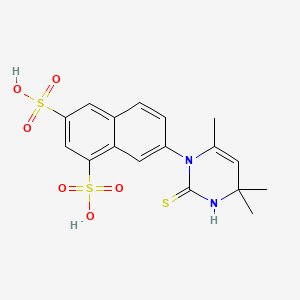
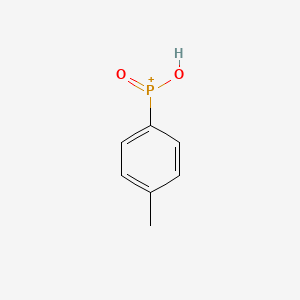
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
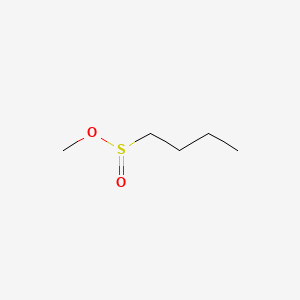
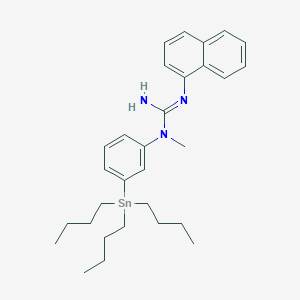
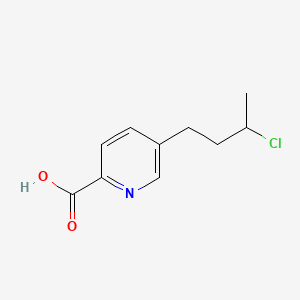
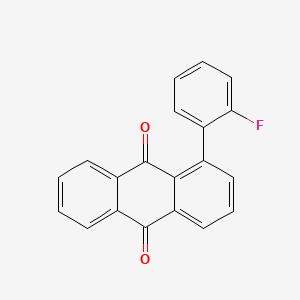

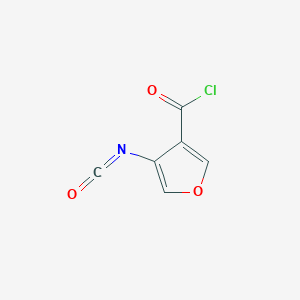
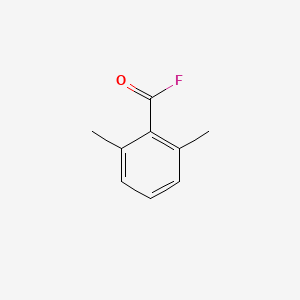
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

